molecular formula C19H21N5O2 B11139255 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11139255
M. Wt: 351.4 g/mol
InChI Key: SVUUNZPRXCFPFN-UHFFFAOYSA-N
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Description

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that features a pyridazinone core linked to a pyrazole moiety through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the pyrazole moiety. The final step involves the formation of the acetamide bridge.

    Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of Pyrazole Moiety: The pyrazole moiety can be synthesized through the condensation of hydrazines with 1,3-diketones.

    Formation of Acetamide Bridge: The final step involves the reaction of the pyridazinone-pyrazole intermediate with acetic anhydride or acetyl chloride to form the acetamide bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

    Biological Studies: It is used in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Similar in structure but lacks the pyrazole moiety.

    Ethyl acetoacetate: Shares the acetamide functional group but has a simpler structure.

Uniqueness

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its combination of a pyridazinone core and a pyrazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H21N5O2/c1-13-16(14(2)23(3)21-13)11-20-18(25)12-24-19(26)10-9-17(22-24)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3,(H,20,25)

InChI Key

SVUUNZPRXCFPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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